3'-Hydroxy-D-sepiapterin

Description

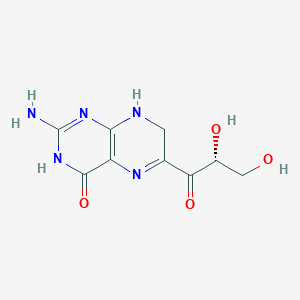

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-[(2R)-2,3-dihydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,15-16H,1-2H2,(H4,10,11,13,14,18)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNIUIKIRXYAAW-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Historical Perspective and Initial Discoveries of 3 Hydroxy D Sepiapterin

Early Identification and Isolation in Biological Systems

The initial identification of 3'-Hydroxy-D-sepiapterin is intrinsically linked to the study of inborn errors of pterin (B48896) metabolism. In 1980, a pivotal study by Niederwieser and colleagues reported the detection of a previously unknown pterin in the urine of patients diagnosed with a variant form of phenylketonuria (PKU), specifically a deficiency in dihydrobiopterin biosynthesis. nih.govcore.ac.uk This compound was subsequently identified as 3'-hydroxysepiapterin. core.ac.uk

The investigation was conducted on urine samples from two female infants who presented with metabolic defects situated between dihydroneopterin triphosphate and L-sepiapterin in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway. core.ac.uk The researchers utilized high-performance liquid chromatography (HPLC) with fluorimetric detection to analyze the urinary pterin profiles. nih.govcore.ac.uk This analytical method proved to be highly specific and straightforward for the detection of 3'-hydroxysepiapterin. core.ac.uk

The initial isolation and characterization involved comparing the chromatographic behavior and fluorescence spectra of the unknown compound from the patients' urine with a synthetically prepared standard of 3'-hydroxysepiapterin. core.ac.uk The synthetic compound was prepared analogously to L-sepiapterin. core.ac.uk The presence of 3'-hydroxysepiapterin was confirmed in the urine of these patients, with one patient's sample, collected on dry ice and kept frozen, showing a concentration of 3.9 mmol of 3'-hydroxysepiapterin per mole of creatinine. core.ac.uk This discovery was significant as it suggested that 3'-hydroxysepiapterin could be an endogenous metabolite in humans, accumulating under specific pathological conditions. core.ac.uk

Earlier research on pteridine (B1203161) biosynthesis in various organisms, including insects, had laid the groundwork for understanding these metabolic pathways, though the direct identification of 3'-hydroxysepiapterin in mammals was a novel finding in the context of human metabolic disorders. annualreviews.org

Evolution of Understanding its Relationship to Dihydrobiopterin Deficiency

The discovery of 3'-hydroxysepiapterin in patients with dihydrobiopterin deficiency marked a significant step in elucidating the complexities of tetrahydrobiopterin (BH4) metabolism and its associated disorders. core.ac.ukscispace.com Initially, these conditions were broadly categorized as "atypical phenylketonuria" because they led to hyperphenylalaninemia, similar to classical PKU, but did not respond to a phenylalanine-restricted diet. uzh.chnih.gov It became clear that these variants were caused by defects in the biosynthesis or regeneration of BH4, an essential cofactor for phenylalanine hydroxylase. uzh.chresearchgate.net

The presence of high concentrations of 3'-hydroxysepiapterin, along with elevated neopterin (B1670844) levels, in the urine of certain patients became a key diagnostic marker. nih.govdokumen.pub It helped to differentiate between different types of BH4 deficiencies. Specifically, its accumulation pointed towards a defect in the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS), which was at the time referred to as "dihydrobiopterin synthetase" (DHBS). nih.govdokumen.pub In PTPS deficiency, the conversion of 7,8-dihydroneopterin (B1664191) triphosphate to 6-pyruvoyltetrahydropterin is impaired. mdpi.comsemanticscholar.org

The prevailing hypothesis for the accumulation of 3'-hydroxysepiapterin in this condition is the "overflow pathway" theory. core.ac.ukpsu.edu In a healthy individual, 7,8-dihydroneopterin triphosphate is converted by PTPS. However, in PTPS deficiency, this substrate accumulates and is shunted into an alternative metabolic route. core.ac.ukpsu.edu It is proposed that the accumulated dihydroneopterin triphosphate is hydrolyzed to 3'-hydroxysepiapterin triphosphate, which is then dephosphorylated to yield 3'-hydroxysepiapterin. core.ac.uk

The understanding of the broader BH4 metabolic network, including the de novo, recycling, and salvage pathways, has further contextualized the significance of 3'-hydroxysepiapterin. mdpi.comportlandpress.combmbreports.orgnih.gov The de novo pathway is the primary route for BH4 synthesis from guanosine (B1672433) triphosphate (GTP). nih.gov The salvage pathway allows for the synthesis of BH4 from sepiapterin (B94604). bmbreports.orgnih.gov In sepiapterin reductase (SR) deficiency, another form of BH4 deficiency, the final steps of the de novo pathway are blocked. nih.govnih.govmedlineplus.gov However, in these patients, 3'-hydroxysepiapterin is not typically found to be elevated; instead, sepiapterin itself accumulates. oup.com This distinction underscores the diagnostic value of specific pterin metabolites in pinpointing the exact enzymatic defect within the BH4 synthesis cascade.

The following table summarizes the key research findings regarding the urinary pterin profiles in different BH4 deficiencies, highlighting the unique position of 3'-hydroxysepiapterin.

| Condition | Urinary Neopterin | Urinary Biopterin (B10759762) | Urinary 3'-Hydroxysepiapterin |

| Healthy Individuals | Normal | Normal | Low to undetectable uni-konstanz.de |

| PTPS (DHBS) Deficiency | High nih.govdokumen.pub | Low nih.gov | High core.ac.uknih.govdokumen.pub |

| DHPR Deficiency | Normal to slightly high | High | Not significantly elevated |

| GTPCH Deficiency | Low | Low | Low |

| SR Deficiency | Normal | Normal to low | Not significantly elevated oup.com |

Iii. Biosynthesis of 3 Hydroxy D Sepiapterin

Precursor Compounds and Origin from D-erythro-7,8-Dihydroneopterin Triphosphate

The journey to 3'-Hydroxy-D-sepiapterin begins with GTP, which is transformed by the enzyme GTP cyclohydrolase I into D-erythro-7,8-dihydroneopterin triphosphate (DHNTP). uni-konstanz.deuni-konstanz.dewikipedia.org This compound serves as a critical branch-point intermediate in pteridine (B1203161) metabolism. wikipedia.org DHNTP is the direct precursor from which the biosynthetic pathway leading towards sepiapterin (B94604) and its derivatives diverges. uni-konstanz.denih.govosti.gov The enzymatic conversion of DHNTP initiates the formation of a series of intermediates that ultimately yield sepiapterin. nih.gov

Proposed Enzymatic Steps in its Formation

The conversion of D-erythro-7,8-dihydroneopterin triphosphate to sepiapterin is not a single reaction but a multi-step enzymatic process. uni-konstanz.de This pathway has been studied in various organisms, including Drosophila and mammals, revealing a series of proposed intermediates and enzymatic activities. uni-konstanz.denih.govosti.gov

Following its formation, D-erythro-7,8-dihydroneopterin triphosphate is converted into a nonphosphorylated intermediate, often referred to in the literature as "Intermediate X". uni-konstanz.denih.govosti.gov This conversion is catalyzed by a Mg2+-dependent enzyme that eliminates the triphosphate group. uni-konstanz.depsu.edu The proposed structure for this unstable intermediate is 6-(1',2'-dioxopropyl)-7,8-dihydropterin. uni-konstanz.de Studies have shown that Intermediate X can also be formed non-enzymatically from DHNTP under specific conditions of high temperature and alkaline pH, though the biological pathway is enzymatic. nih.govosti.gov

Relationship to the Tetrahydrobiopterin (B1682763) (BH4) Biosynthesis Pathway

The synthesis of sepiapterin and its hydroxylated form is intrinsically linked to the main de novo and salvage pathways of Tetrahydrobiopterin (BH4) biosynthesis. researchgate.netportlandpress.commdpi.com BH4 is a vital cofactor for several aromatic amino acid hydroxylases. portlandpress.comannualreviews.org

The de novo biosynthesis of BH4 proceeds from GTP to D-erythro-7,8-dihydroneopterin triphosphate (DHNTP), which is then converted by 6-pyruvoyltetrahydropterin synthase (PTPS) to 6-pyruvoyltetrahydropterin (PPH4). researchgate.netportlandpress.comnih.govbmbreports.org Subsequently, sepiapterin reductase catalyzes the two-step reduction of PPH4 to yield BH4. researchgate.netportlandpress.com

The formation of sepiapterin represents a branch from this canonical pathway. This divergence occurs after the synthesis of DHNTP. Instead of being converted to PPH4 by PTPS, DHNTP can be processed via Intermediate X to sepiapterin, particularly when the main pathway is altered or in specific tissues. uni-konstanz.deuni-konstanz.de

Sepiapterin itself is recognized as an intermediate in the "salvage" pathway of BH4 synthesis. portlandpress.commdpi.combmbreports.orgnih.gov In this pathway, sepiapterin is reduced to 7,8-dihydrobiopterin by sepiapterin reductase, which is then further reduced to BH4 by dihydrofolate reductase. portlandpress.combmbreports.orgnih.gov

3'-Hydroxysepiapterin, specifically, is typically found in only small quantities in the urine of healthy individuals. uni-konstanz.de However, its excretion is significantly increased in patients with certain forms of atypical phenylketonuria, specifically those with a deficiency in dihydrobiopterin synthesis. uni-konstanz.depsu.edu This observation suggests that 3'-Hydroxysepiapterin is likely a side product that accumulates when the primary BH4 synthesis pathway is metabolically blocked. psu.edu Its formation may occur through the oxidation of a precursor, such as D-erythro-5,6,7,8-tetrahydroneopterin, a process that can happen via air oxidation. uni-konstanz.de

Iv. Enzymology and Reaction Mechanisms Associated with 3 Hydroxy D Sepiapterin

Enzymes Involved in its Synthesis (if specific to 3'-Hydroxy-D-sepiapterin)

The direct enzymatic synthesis of this compound by a specific, dedicated enzyme has not been characterized. Instead, its formation is believed to be an offshoot of the main BH4 biosynthetic pathway, particularly when there is a metabolic defect. Evidence points to its origin from D-erythro-dihydroneopterin triphosphate (NeH2P3), the product of the first enzyme in the pathway, GTP cyclohydrolase I. core.ac.ukuni-konstanz.de

The appearance of this compound in significant amounts in the urine of patients with dihydrobiopterin (BH2) deficiency suggests it is an endogenous metabolite formed as a result of an enzymatic bottleneck. core.ac.uknih.gov The leading hypothesis posits an "overflow pathway" where NeH2P3, or a subsequent intermediate, is diverted from the main route.

One proposed mechanism involves a metabolic defect in the enzyme responsible for the elimination of the triphosphate group from the side chain of a NeH2P3-derived intermediate. core.ac.ukpsu.edu In this scenario, the accumulated phosphorylated precursor undergoes hydrolysis by a non-specific (tri)phosphatase, yielding this compound. core.ac.uk Another speculative pathway involves the hydration of a proposed intermediate known as 6-(1',2'-dioxopropyl)-7,8-dihydropterin ("Shiota's X"). core.ac.uk

Therefore, the "synthesis" of this compound is not attributed to a specific synthase but rather to the interplay between the enzymes of the BH4 pathway (like GTP cyclohydrolase I and 6-pyruvoyltetrahydropterin synthase) and the action of other, less specific enzymes like phosphatases when intermediates accumulate due to a downstream enzyme deficiency. core.ac.ukpsu.edu

Enzymes Catalyzing its Further Metabolism or Degradation

The specific enzymes responsible for the catabolism or further conversion of this compound are not well-defined in the scientific literature. However, based on its structural similarity to sepiapterin (B94604), some logical assumptions can be made.

Sepiapterin is a known substrate for Sepiapterin Reductase (SR), which reduces it to dihydrobiopterin (BH2). annualreviews.orgfrontiersin.org Sepiapterin Reductase is known to have a rather broad substrate specificity, which has led to speculation that its physiological role may extend beyond the reduction of sepiapterin alone. annualreviews.org It is plausible that SR or other related reductases, such as those from the aldo-keto reductase (AKR) or carbonyl reductase (CR) superfamilies, could act on this compound. frontiersin.org One study speculated that urinary dihydroneopterin might be formed from the enzymic reduction of this compound, though the enzyme was not identified. core.ac.uk

Without direct experimental evidence, the metabolic fate of this compound remains an area requiring further investigation.

Cofactor Requirements for Related Enzymatic Reactions (e.g., NADPH)

The enzymatic reactions in the BH4 biosynthetic pathway, from which this compound metabolism deviates, are dependent on specific cofactors, primarily the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov

The key enzymes and their cofactor requirements are:

GTP Cyclohydrolase I (GTPCH): The first and rate-limiting enzyme in the pathway, which converts GTP to D-erythro-7,8-dihydroneopterin triphosphate. nih.gov

6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme converts dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin and may require Mg²⁺ ions for its activity. uni-konstanz.denih.gov

Sepiapterin Reductase (SR): This enzyme is critically dependent on NADPH to perform two sequential reduction steps. It reduces 6-pyruvoyl-tetrahydropterin to ultimately yield tetrahydrobiopterin (B1682763). uzh.chnih.gov The catalytic mechanism involves a proton transfer from a key tyrosine residue that is dependent on NADPH. nih.gov

Dihydrofolate Reductase (DHFR): In the "salvage pathway," DHFR can also produce BH4 by reducing BH2, a reaction that also consumes NADPH. frontiersin.org

The table below summarizes the key enzymes in the related BH4 pathway and their essential cofactors.

| Enzyme | Abbreviation | Role in BH4 Pathway | Cofactor(s) |

| GTP Cyclohydrolase I | GTPCH | Converts GTP to 7,8-Dihydroneopterin (B1664191) triphosphate | - |

| 6-Pyruvoyltetrahydropterin Synthase | PTPS | Converts 7,8-Dihydroneopterin triphosphate to 6-Pyruvoyl-tetrahydropterin | Mg²⁺ |

| Sepiapterin Reductase | SR | Catalyzes the final two reduction steps to form BH4; reduces sepiapterin in salvage pathway | NADPH |

| Dihydrofolate Reductase | DHFR | Reduces Dihydrobiopterin (BH2) to Tetrahydrobiopterin (BH4) in salvage pathway | NADPH |

Structural Biology of Related Enzymes (e.g., Sepiapterin Reductase, SR)

The three-dimensional structure of Sepiapterin Reductase (SR), a key enzyme in the terminal steps of BH4 biosynthesis and a potential metabolizer of sepiapterin derivatives, has been extensively studied, providing detailed insights into its function. nih.govnih.gov

SR is a homodimeric enzyme, with each subunit functioning independently. nih.gov It belongs to the large family of short-chain dehydrogenases/reductases (SDRs). The crystal structure of mouse SR has been determined at a high resolution of 1.25 Å, revealing a single-domain α/β-fold. This characteristic fold includes a central four-helix bundle that connects two seven-stranded parallel β-sheets, which are in turn sandwiched by arrays of alpha-helices. A key feature of this fold is a Rossmann-like domain responsible for binding the NADPH cofactor. nih.gov

The active site is located in a cleft between the β-sheet core and the helical segments. Structural studies of SR in complex with its substrate (sepiapterin) and cofactor (NADP⁺) have elucidated the mechanism of catalysis. nih.gov Key amino acid residues play critical roles:

Asp258: This residue acts as a specific anchor for the pterin (B48896) substrate. nih.gov

Tyr171: This catalytic tyrosine residue, part of a conserved Tyr-X-X-X-Lys motif typical for the SDR family, is positioned to donate a proton to the substrate's carbonyl groups. nih.gov

The catalytic mechanism involves an NADPH-dependent proton transfer from the hydroxyl group of Tyr171 to the C1' and C2' carbonyl functions of the substrate, which is accompanied by a stereospecific isomerization of the side chain. nih.gov The binding pockets for the pterin substrate and the NADPH cofactor open to opposite sides of the molecule, suggesting a mechanism for cofactor exchange during the multi-step reaction. nih.gov

The table below provides a summary of the structural characteristics of mouse Sepiapterin Reductase.

| Structural Feature | Description | Reference |

| Quaternary Structure | Homodimer | nih.gov |

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) | nih.gov |

| Fold | Single-domain α/β-fold with a central four-helix bundle connecting two seven-stranded parallel β-sheets | nih.gov |

| Cofactor Binding | Rossmann-like fold for NADP(H) binding | nih.gov |

| Resolution of Crystal Structure | 1.25 Å (Mouse SR) | nih.gov |

| Key Active Site Residues | Asp258 (Substrate anchor), Tyr171 (Catalytic proton donor) | nih.gov |

V. Biological Roles and Functional Implications of 3 Hydroxy D Sepiapterin

Role as an Excreted Metabolite in Healthy Individuals

3'-Hydroxy-D-sepiapterin is a naturally occurring pteridine (B1203161) compound found in humans. It is considered an endogenous metabolite, meaning it is produced within the body as part of normal metabolic processes. In healthy individuals, this compound is excreted in the urine, although typically at very low concentrations. uni-konstanz.de

Studies have identified a range of pterins, including this compound, in the urine of mammals. annualreviews.org The consistent, albeit low-level, excretion of this compound in healthy subjects suggests it is a normal, minor product of pterin (B48896) metabolism. The exact origin and significance of its basal level excretion in healthy individuals are not fully elucidated but are believed to be linked to the intricate pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis. uni-konstanz.deannualreviews.org

Significance in Metabolic Dysregulation States

The levels of this compound can be significantly altered in certain metabolic disorders, making it a compound of interest for diagnostic and research purposes.

Elevated Levels in Dihydrobiopterin Deficiency

A notable increase in the urinary excretion of this compound has been observed in patients with dihydrobiopterin (BH2) deficiency. nih.gov This condition is an inborn error of metabolism affecting the biosynthesis of tetrahydrobiopterin (BH4). In patients with a specific defect in BH2 biosynthesis, the concentration of this compound in urine can be substantially higher than in healthy controls. For instance, reported values in patients have ranged from 3.9 to 9.65 mmol/mol creatinine, while in healthy individuals, they were found to be as low as 0.02 to 0.17 mmol/mol creatinine.

It is hypothesized that in these deficiency states, intermediates in the BH4 synthesis pathway accumulate and are shunted towards alternative metabolic routes, leading to the increased formation and subsequent excretion of this compound. psu.edu

Potential as a Biomarker for Pterin Pathway Disorders

The marked elevation of this compound in specific pterin metabolic disorders suggests its potential as a diagnostic biomarker. The analysis of pterin profiles in urine, including the measurement of this compound, can aid in the differential diagnosis of various forms of hyperphenylalaninemia and other disorders related to BH4 metabolism. nih.govnih.gov

For example, in dihydropteridine synthase deficiency, a condition that leads to low levels of biopterin (B10759762), there are high concentrations of neopterin (B1670844), dihydroneopterin, and 3'-hydroxysepiapterin. dokumen.pub In contrast, only trace amounts of this compound are typically found in the urine of patients with dihydropteridine reductase (DHPR) deficiency. This differential excretion pattern can be valuable for pinpointing the specific enzymatic defect within the pterin metabolic pathway.

Interplay with Tetrahydrobiopterin Homeostasis

This compound is intricately linked to the homeostasis of tetrahydrobiopterin (BH4), a critical cofactor for several essential enzymes. uni-konstanz.demdpi.com BH4 is synthesized from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps. mdpi.commdpi.comroyalsocietypublishing.org The de novo synthesis pathway involves the enzymes GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). mdpi.comnih.gov Additionally, salvage pathways exist to regenerate BH4 from its oxidized forms or other precursors. bmbreports.orgresearchgate.netahajournals.org

The formation of this compound is thought to occur as a side reaction from intermediates that accumulate when the primary BH4 synthesis pathway is disrupted. psu.edu Specifically, it may arise from dihydroneopterin triphosphate, a key intermediate in biopterin biosynthesis. The balance between BH4 and its oxidized form, dihydrobiopterin (BH2), is crucial for cellular function, and disruptions in this balance can lead to increased oxidative stress. mdpi.combmbreports.org The presence of elevated this compound can be an indicator of such imbalances in BH4 homeostasis.

Influence on Associated Biochemical Processes (e.g., Monoamine Neurotransmitter Synthesis through BH4)

Tetrahydrobiopterin (BH4) is an indispensable cofactor for aromatic amino acid hydroxylases, including tyrosine hydroxylase and tryptophan hydroxylase. uni-konstanz.deresearchgate.netportlandpress.com These enzymes are rate-limiting in the synthesis of key monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, epinephrine, and serotonin (B10506). uni-konstanz.deresearchgate.net Consequently, any disruption in BH4 availability directly impacts the production of these neurotransmitters, leading to neurological symptoms. uni-konstanz.denih.gov

Disorders characterized by elevated this compound, such as certain forms of BH2 deficiency, are also associated with a lack of proper biogenic amine synthesis in the central nervous system. uni-konstanz.de This is because the underlying defect in BH4 metabolism leads to insufficient levels of this crucial cofactor. uzh.ch Therefore, the increased presence of this compound is a biochemical marker that points towards a compromised BH4 pathway, which in turn has profound implications for the synthesis of essential neurotransmitters. uni-konstanz.deuzh.ch

Vi. Regulation of 3 Hydroxy D Sepiapterin Metabolism

Regulatory Mechanisms Affecting its Biosynthesis

The biosynthesis of pterins, including the pathway that can lead to 3'-Hydroxy-D-sepiapterin, is a multi-step enzymatic process primarily regulated at the level of key enzymes. The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and involves three main enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SPR). jmb.or.kr

Enzymatic Regulation:

GTP Cyclohydrolase I (GCH1): As the first and rate-limiting enzyme in the de novo pathway, GCH1 is a primary point of regulation. frontiersin.orgportlandpress.com Its expression can be significantly increased by stimuli such as cytokines and hormones. portlandpress.com For instance, lectin stimulation of human T-lymphocytes leads to a seven-fold increase in GCH1 activity, which peaks after 48 hours. nih.gov This upregulation directs the flow of GTP into the BH4 pathway, thereby influencing the potential production of all subsequent pterin (B48896) intermediates.

Alternative Reductases: In certain tissues, other enzymes from the aldo-keto reductase and carbonyl reductase families can perform reactions similar to SPR. nih.gov These alternative pathways can convert intermediates like 6-pyruvoyltetrahydropterin into other forms, influencing the pool of substrates available and potentially bypassing the main SPR-dependent route. portlandpress.com

The coordinated regulation of these enzymes ensures that the synthesis of pterins is tightly controlled and responsive to cellular needs.

Table 1: Regulatory Factors of Enzymes in the Pterin Biosynthesis Pathway

| Enzyme | Regulatory Factor | Effect on Activity/Expression | Research Finding |

| GTP Cyclohydrolase I (GCH1) | Cytokines, Hormones | Upregulation | Expression is regulated by various stimuli. portlandpress.com |

| Lectin Stimulation (in T-lymphocytes) | 7-fold increase | Activity is maximal after 48 hours of stimulation. nih.gov | |

| Phenylalanine, BH4 | Feedback Inhibition (via GFRP) | Activity is modulated by cofactor and substrate levels. portlandpress.com | |

| Sepiapterin Reductase (SPR) | Lectin Stimulation (in T-lymphocytes) | 4-fold increase | Activity increases over a 72-hour period. nih.gov |

| N-acetylserotonin | Inhibition | Acts as an inhibitor of both reductase and isomerase activity. nih.govnih.gov | |

| Anti-SPR Antibody | Inhibition | Inhibits both SPR activity and overall BH4 biosynthesis. nih.gov |

Factors Influencing its Accumulation or Excretion

The accumulation and subsequent excretion of this compound are primarily linked to metabolic dysregulation, particularly in conditions where the pterin biosynthesis pathway is disrupted. Its presence in biological fluids is often considered a biomarker for specific enzymatic deficiencies.

The primary factor leading to the accumulation of this compound is a deficiency in dihydrobiopterin (BH2). nih.gov In patients with dihydrobiopterin deficiency, this compound has been identified in urine, suggesting a metabolic block. nih.gov When the enzymes responsible for the final steps of BH4 synthesis or regeneration are impaired, upstream intermediates can accumulate.

In the absence of functional sepiapterin reductase, for example, the intermediate 1'-oxo-2'-hydroxypropyl-tetrahydropterin can be non-enzymatically converted to sepiapterin. portlandpress.com A similar shunt in the metabolic pathway under conditions of enzyme deficiency could lead to the formation and subsequent accumulation of modified pterins like this compound.

Furthermore, the administration of sepiapterin as a therapeutic precursor for BH4 synthesis can also influence the levels of related metabolites. jmb.or.kr Sepiapterin is considered more stable than BH4 and its conversion is not affected by cellular BH4 levels, making it a potential replacement when the de novo pathway is impaired. jmb.or.kr However, alterations in this salvage pathway could potentially lead to the formation of alternative metabolites.

Table 2: Factors Influencing this compound Levels

| Factor | Effect | Mechanism | Supporting Evidence |

| Dihydrobiopterin (BH2) Deficiency | Accumulation and Excretion | Metabolic block in the BH4 synthesis/regeneration pathway leads to the buildup of upstream intermediates. | 3'-hydroxysepiapterin is found in the urine of patients with dihydrobiopterin deficiency. nih.gov |

| Impaired Sepiapterin Reductase (SPR) Function | Potential for Accumulation | Disruption of the primary pathway for reducing pterin intermediates may lead to the formation of alternative metabolites. | In the absence of SPR, intermediates can be shunted to form other pterins like sepiapterin. portlandpress.com |

Vii. Analytical Methodologies for Research on 3 Hydroxy D Sepiapterin

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the separation and quantification of 3'-Hydroxy-D-sepiapterin.

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with fluorescence or electrochemical detection, have been traditionally used for pterin (B48896) analysis. These methods typically involve reversed-phase or ion-exchange columns for separation. For instance, a method for analyzing various pterins, including biopterin (B10759762) (an oxidized form of a related compound), utilized a C8 pre-column and an ODS-1 analytical column with a mobile phase of 1.5 mmol/L potassium hydrogen phosphate (B84403) buffer (pH 4.6) containing 8% (v/v) methanol (B129727). psu.edu While effective, HPLC methods may require pre-column or post-column oxidation steps to convert non-fluorescent reduced pterins into their fluorescent oxidized forms for detection. creative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the analysis of this compound and other pterins due to its superior sensitivity, specificity, and ability to measure multiple analytes simultaneously without the need for derivatization or oxidation steps. creative-proteomics.comnih.govresearchgate.net A sensitive LC-MS/MS method has been developed for the simultaneous determination of sepiapterin (B94604), BH4, 7,8-dihydrobiopterin (BH2), and neopterin (B1670844) in cerebrospinal fluid (CSF). nih.govresearchgate.net This method allows for a rapid 10-minute analysis with a linear working range of 3 to 200 nmol/L and an analytical imprecision of less than 14.4% for all measured pterins. nih.govresearchgate.net The use of stable isotope-labeled internal standards is crucial for ensuring accuracy and precision in LC-MS/MS analyses. nih.govresearchgate.net

Below is a table summarizing typical parameters for chromatographic analysis of pterins.

| Parameter | HPLC Method Example | LC-MS/MS Method Example |

| Technique | High-Performance Liquid Chromatography | Liquid Chromatography-Tandem Mass Spectrometry |

| Column | C8 Spherisorb pre-column; ODS-1 Spherisorb analytical column psu.edu | TSK-GEL® Amide-80 nih.gov |

| Mobile Phase | 1.5 mmol/L potassium hydrogen phosphate buffer (pH 4.6) with 8% (v/v) methanol psu.edu | (A) Water and (B) 95% acetonitrile/5% water, both with 2.0 mM ammonium (B1175870) formate (B1220265) and 3.6 mM formic acid (pH 3.55) nih.gov |

| Flow Rate | 1.2 mL/min psu.edu | Not specified |

| Detection | Fluorescence Detection psu.edu | Tandem Mass Spectrometry nih.govresearchgate.netnih.gov |

| Run Time | >20 min nih.gov | ~10 min nih.govresearchgate.net |

Spectroscopic Detection Methods (e.g., Fluorescence)

Spectroscopic methods, particularly fluorescence detection, are integral to the analysis of pterins. Pterins are naturally fluorescent compounds, a property that is exploited for their sensitive detection following chromatographic separation. nih.gov

Oxidized pterins exhibit strong native fluorescence, whereas their reduced forms, such as tetrahydrobiopterin (B1682763), are not fluorescent. creative-proteomics.com Therefore, when using HPLC with fluorescence detection for the comprehensive analysis of all pterin forms, an offline oxidation step is often required. creative-proteomics.com This typically involves two separate runs: one with acidic iodine oxidation to convert both BH4 and BH2 into the fluorescent biopterin, and another with alkaline iodine oxidation to convert only BH2 into biopterin. creative-proteomics.com The difference between the two measurements allows for the indirect quantification of BH4.

The fluorescence of pterins is sensitive to their environment. For example, the fluorescence emission of related flavonoid compounds, which also exhibit excited-state intramolecular proton transfer (ESIPT), can be significantly enhanced in hydrophobic environments, suggesting that the local molecular environment can modulate spectroscopic properties. researchgate.net While direct spectroscopic studies on this compound are less common, the principles of fluorescence that apply to other pterins and fluorescent molecules are relevant for its detection.

Sample Preparation and Stability Considerations for Pterins

The accuracy of this compound analysis is highly dependent on meticulous sample collection, preparation, and storage due to the inherent instability of pterin compounds.

Stability: Pterins are highly susceptible to degradation upon exposure to light, heat, and air (oxidation). nih.govchl.co.nz Therefore, biological samples must be protected from light immediately after collection, for example, by using non-UV transparent containers or wrapping tubes in aluminum foil. nih.govchl.co.nz Samples should be stored at low temperatures, preferably below -20°C, with some protocols recommending -70°C for long-term storage. nih.govchl.co.nznih.gov The stability of pterins in dried blood spots has been shown to be adequate for at least 16 days when stored at room temperature in the dark, facilitating sample shipment. psu.edu Repeated freeze-thaw cycles should be avoided as they can lead to significant degradation of the analytes. nih.gov

Sample Preparation: The choice of sample preparation technique depends on the biological matrix and the analytical method.

Cerebrospinal Fluid (CSF): For LC-MS/MS analysis, CSF samples may require only minimal preparation, such as dilution with a solution containing internal standards, followed by centrifugation or ultrafiltration to remove proteins. nih.govnih.gov

Urine and Plasma: Solid-phase extraction (SPE) is a common method for cleaning up and concentrating pterins from complex matrices like urine and plasma, resulting in high extraction yields. nih.gov

Dried Blood Spots (DBS): Pterins can be extracted from DBS using a solvent mixture, such as methanol/water, followed by sonication and centrifugation. psu.edu

It is crucial to handle samples in a manner that minimizes oxidation. This can include keeping samples on ice and adding antioxidants to the buffers used during extraction.

Development of Robust Research Assays

The development of robust and reliable assays is critical for advancing research on this compound. A robust assay is characterized by high accuracy, precision, specificity, and sensitivity.

The LC-MS/MS method for the simultaneous analysis of pterins in CSF is an example of a robust research assay. nih.govresearchgate.net Its validation included determining the linear range, analytical imprecision, and accuracy by comparison with an established HPLC method. nih.gov The ability of this assay to clearly differentiate metabolite patterns in patients with known inborn errors of pterin metabolism, such as sepiapterin reductase deficiency, highlights its utility and robustness for diagnostic research. nih.govresearchgate.net

Another area of development is the creation of assays for less invasive sample types, such as dried blood spots. psu.edu Developing and validating methods for DBS simplifies sample collection and transport, making large-scale screening and pharmacokinetic studies more feasible. psu.edu The validation of such methods involves assessing recovery, precision, and stability to ensure that the results are comparable to those obtained from traditional matrices like urine or plasma. psu.edu

The overarching goal in assay development is to create standardized, high-throughput methods that can be reliably implemented across different laboratories to ensure the comparability of data in multicenter research studies and clinical trials. nih.gov

Ix. Comparative Biochemistry of 3 Hydroxy D Sepiapterin

Presence and Metabolism Across Different Species and Tissues

Pteridines, including 3'-Hydroxy-D-sepiapterin and its related compounds, are widely distributed across the animal kingdom, where they serve diverse functions ranging from pigmentation to essential cofactors in metabolic pathways. The presence and metabolism of these compounds show considerable variation across different species and even between different tissues within the same organism.

In mammals, the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor, involves intermediates such as sepiapterin (B94604). nih.gov Tissues with high metabolic activity or neurotransmitter synthesis, such as the liver, kidneys, and brain, are primary sites of pterin (B48896) metabolism. uni-konstanz.deannualreviews.org For instance, in rats and humans, the liver and kidneys are significant sites for the synthesis of biopterin (B10759762) from precursor molecules. uni-konstanz.deuni-konstanz.de While 3'-hydroxysepiapterin is typically excreted in small amounts in the urine of healthy humans, its levels can be markedly increased in certain metabolic disorders, indicating its role in the mainline biopterin synthesis pathway. uni-konstanz.de The brain also contains distinct regions with high levels of biopterin, particularly the hypothalamus and corpus striatum, reflecting its role as a cofactor for tyrosine hydroxylase and tryptophan hydroxylase in the synthesis of neurotransmitters. annualreviews.org

Insects, particularly the fruit fly Drosophila melanogaster, have been model organisms for studying pterin metabolism. nih.gov In these species, pterins are famously known as pigments responsible for eye and body coloration. nih.govmdpi.com Compounds like sepiapterin (a yellow pigment) and drosopterins (red pigments) accumulate in specialized granules called pterinosomes within pigment cells of the eyes. royalsocietypublishing.org The concentration and types of pteridines can vary significantly among different eye-color mutants of Drosophila, highlighting the genetic control over these metabolic pathways. nih.gov The testes of some Drosophila species also accumulate specific pteridines, including yellow pigments and drosopterins, and the pattern of accumulation can differ between species. scispace.com

Reptiles also utilize pterins for pigmentation. In the common wall lizard (Podarcis muralis), orange coloration is due to the accumulation of orange/red pterins, such as drosopterin, in dermal xanthophores. pnas.org Similarly, analysis of the skin of the Australian tawny dragon lizard (Ctenophorus decresii) has identified several pteridines, including sepiapterin, drosopterin, and xanthopterin, which contribute to their vibrant coloration. oup.com

The table below summarizes the presence of key pterin compounds in various species and tissues based on research findings.

| Compound | Species | Tissue/Location | Primary Role | Reference |

|---|---|---|---|---|

| 3'-Hydroxysepiapterin | Human | Urine | Metabolic Intermediate | uni-konstanz.de |

| Sepiapterin | Drosophila melanogaster (Fruit Fly) | Eyes, Testes | Yellow Pigment | mdpi.comnih.govscispace.com |

| Sepiapterin | Bombyx mori (Silkworm) | Larvae | Yellow Pigment Precursor | mdpi.com |

| Sepiapterin | Ctenophorus decresii (Tawny Dragon Lizard) | Skin | Pigment | oup.com |

| Tetrahydrobiopterin (BH4) | Mammals (Human, Rat) | Liver, Kidney, Brain, Adrenal Gland | Enzyme Cofactor | nih.govannualreviews.org |

| Drosopterins | Drosophila melanogaster (Fruit Fly) | Eyes, Testes | Red Pigment | nih.govscispace.com |

| Drosopterin | Podarcis muralis (Wall Lizard) | Skin (Xanthophores) | Orange/Red Pigment | pnas.orgroyalsocietypublishing.org |

| Isoxanthopterin | Drosophila melanogaster (Fruit Fly) | Eyes, Testes | Colorless/Fluorescent Pigment | nih.govscispace.com |

Evolutionary Conservation of Pterin Metabolic Pathways

The metabolic pathways that synthesize pterins are remarkably conserved across a vast range of taxa, from bacteria to vertebrates, underscoring their fundamental biological importance. royalsocietypublishing.orgnih.gov The core pathway for the de novo synthesis of tetrahydrobiopterin (BH4) from guanosine (B1672433) triphosphate (GTP) is essentially conserved in both invertebrates and vertebrates. royalsocietypublishing.org This pathway involves a series of enzymes, including GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase. nih.gov

The high degree of conservation suggests that these pathways originated early in evolutionary history and have been maintained due to their vital cellular roles. royalsocietypublishing.orgnih.gov BH4, the end product of the main conserved pathway, is an essential cofactor for aromatic amino acid hydroxylases, which are necessary for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506), and for nitric oxide synthases. nih.govroyalsocietypublishing.org The fundamental nature of these processes likely provided strong selective pressure to preserve the integrity of the pterin synthesis pathway.

Comparative genomics and enzymology reveal both shared ancestry and functional divergence. Sepiapterin reductase (SR) is a member of the short-chain dehydrogenases/reductases (SDR) family, a versatile enzyme superfamily from which several pteridine (B1203161) metabolic enzymes have evolved. portlandpress.comnih.gov While the core catalytic function is conserved, differences exist. For example, some insect species can convert sepiapterin to sepialumazine via sepiapterin deaminase, a step not found in D. melanogaster. mdpi.com Similarly, protozoan parasites like Leishmania are auxotrophic for pteridines and rely on salvage pathways, using enzymes like pteridine reductase to form tetrahydrobiopterin, a different strategy from the de novo synthesis seen in humans and insects. portlandpress.com This highlights how different organisms have adapted their pterin metabolic networks based on their specific physiological needs and ecological niches, while retaining the ancient core of the pathway.

X. Future Research Directions for 3 Hydroxy D Sepiapterin

Elucidation of Undefined Enzymatic Steps

The precise biosynthetic pathway of 3'-Hydroxy-D-sepiapterin is not yet fully defined. It is understood to be part of the complex network of reactions that produce tetrahydrobiopterin (B1682763) (BH4) from guanosine (B1672433) triphosphate (GTP). However, the specific enzymes that catalyze its formation and subsequent conversion are subjects of ongoing investigation.

Future research should focus on identifying and characterizing the enzymes responsible for the synthesis of this compound. Current evidence suggests it is a normal endogenous metabolite found in small quantities in healthy individuals but is markedly elevated in patients with defects in dihydrobiopterin (BH2) biosynthesis, particularly when the metabolic block occurs after the formation of 7,8-dihydroneopterin (B1664191) triphosphate. core.ac.ukuni-konstanz.de This points to 7,8-dihydroneopterin triphosphate as a likely precursor.

One hypothesis posits that this compound could be formed via an "overflow" or alternative pathway when the primary route to BH4 is compromised. core.ac.uk It may arise from the oxidation of D-erythro-5,6,7,8-tetrahydroneopterin or through the action of uncharacterized enzymes on dihydroneopterin triphosphate. core.ac.ukuni-konstanz.de A proposed pathway suggests that the triphosphate form of this compound could be an intermediate, serving as a precursor to 6-(1',2'-dioxopropyl)-7,8-dihydropterin (a postulated intermediate known as Shiota's compound X) and subsequently sepiapterin (B94604). core.ac.uk

Key research questions include:

Which specific oxidoreductases or other enzymes catalyze the formation of the 3'-hydroxyl group on the sepiapterin side chain?

Under what specific metabolic conditions is this pathway activated or upregulated?

Is this compound an intermediate in a salvage pathway or simply a metabolic dead-end product?

Answering these questions will require a combination of in vitro enzymatic assays using purified enzymes from human sources and metabolomic analysis of cellular models under various conditions. uni-konstanz.de

Exploration of Novel Biological Functions Beyond Known Pterin (B48896) Roles

The established role of the pterin pathway is primarily the synthesis of BH4, which is an indispensable cofactor for several critical enzymes, including aromatic amino acid hydroxylases—responsible for the production of neurotransmitters like dopamine (B1211576) and serotonin (B10506)—and nitric oxide synthases. core.ac.ukannualreviews.org While this compound is part of this metabolic network, any biological functions unique to it, beyond being a mere intermediate or byproduct, are unknown.

A primary area for future exploration is its potential as a highly specific biomarker. Its significant accumulation in the urine of patients with 6-pyruvoyltetrahydropterin synthase (PTPS) deficiency, a specific type of dihydrobiopterin deficiency, suggests it could be a more precise diagnostic marker than other pterins. core.ac.ukdokumen.pub

Further research should investigate whether this compound possesses any intrinsic biological activity. For instance, it has been speculated that urinary dihydroneopterin could be formed from the enzymatic reduction of this compound, hinting at a direct metabolic role. core.ac.uk It is also conceivable that it could have subtle, yet significant, regulatory functions, such as allosterically modulating enzymes within the pterin pathway or interacting with cellular signaling cascades. Investigating these potential functions could reveal a more complex role for this molecule than is currently appreciated.

Development of Advanced Analytical Techniques for Pterin Profiling

A comprehensive understanding of this compound relies on the ability to accurately and sensitively measure its concentration, along with other related pterins, in biological samples. The development and refinement of analytical techniques are therefore paramount for future research.

Several powerful methods are currently employed for pterin analysis, each with distinct advantages. [Previous results 1, 4, 5] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as a gold standard. [Previous results 2, 5] This technique offers high sensitivity and selectivity, allowing for the simultaneous quantification of a wide range of pterins, including sepiapterin, biopterin (B10759762), and neopterin (B1670844), in a single analytical run from complex matrices like cerebrospinal fluid (CSF) and urine. [Previous results 2, 5] Simpler, high-throughput methods like the "dilute-and-shoot" approach using HPLC-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) have also proven effective for urinary pterin profiling. [Previous result 1]

Future efforts should aim to:

Develop certified reference materials and stable isotope-labeled internal standards specifically for this compound to improve quantitative accuracy.

Optimize LC-MS/MS methods to achieve even lower detection limits, enabling the study of subtle metabolic changes in both health and disease.

Explore advanced separation techniques, such as multidimensional chromatography, to resolve isomeric pterin compounds that may interfere with accurate measurement.

Adapt these methods for use with minimally invasive sample types, such as dried blood spots, to facilitate broader screening and longitudinal studies.

Table 1: Comparison of Analytical Techniques for Pterin Profiling

| Technique | Principle | Sensitivity | Throughput | Common Sample Types | Key Advantages |

| HPLC-Fluorescence Detection (FLD) | Chromatographic separation followed by detection of native or oxidized fluorescent pterins. | Moderate to High | Moderate | Urine, CSF | Well-established, good for specific known pterins. |

| HPLC-Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass-based detection and fragmentation for identification. | Very High | Moderate to High | CSF, Urine, Plasma, Tissues | High specificity and sensitivity; allows for comprehensive profiling of multiple analytes. [Previous results 2, 5] |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Moderate | High | Urine | Requires small sample volumes, high separation efficiency. |

| ELISA | Immunoassay based on antibody-antigen recognition. | High | High | Urine, Serum | High throughput, suitable for screening large numbers of samples for a single analyte. |

Mechanistic Studies in Cellular and Animal Models

To probe the functional consequences of this compound accumulation and to understand its metabolic context, robust cellular and animal models are indispensable. These models allow for controlled experiments that are not feasible in human subjects.

Currently, relevant animal models exist for related pterin pathway defects. The Spr-knockout mouse, a model for sepiapterin reductase deficiency, exhibits a dramatic buildup of sepiapterin and provides a valuable tool for studying the consequences of a block in the final step of BH4 synthesis. nih.gov Future studies using this model could specifically analyze tissues for the presence and concentration of this compound to understand how its metabolism is affected by the loss of sepiapterin reductase.

Cellular models are equally important. Fibroblasts cultured from patients with known defects in BH4 metabolism have been instrumental in identifying the genetic basis of these disorders. [Previous result 12] These patient-derived cells could be used to:

Trace the metabolic fate of stable isotope-labeled precursors to pinpoint the origin of this compound.

Investigate the cellular effects of elevated this compound levels by treating healthy cells with the synthesized compound.

Use gene-editing technologies like CRISPR/Cas9 to create specific enzyme knockouts in human cell lines to replicate the metabolic conditions that lead to this compound production.

Furthermore, studies in models like human vascular endothelial cells have shown that precursors such as L-sepiapterin can rescue deficits in nitric oxide production, demonstrating the utility of cellular systems in testing the functional impact of modulating the pterin pathway. researchgate.net

Identification of Regulatory Networks Governing its Metabolism

The metabolism of this compound is intrinsically linked to the regulatory networks that control the entire BH4 biosynthetic pathway. The primary point of regulation for BH4 synthesis is the enzyme GTP cyclohydrolase I (GTPCH), which catalyzes the first and rate-limiting step. [Previous result 7] Its activity is tightly controlled by factors such as feedback inhibition mediated by the GTPCH feedback regulatory protein (GFRP) and post-translational modifications like phosphorylation. [Previous result 7]

The accumulation of this compound in specific metabolic disorders suggests that its production is not independently regulated but is rather a consequence of dysregulation elsewhere in the pathway. core.ac.ukdokumen.pub Its formation likely represents a metabolic overflow when the flux through the canonical pathway is impeded, for example, by deficient PTPS activity.

Future research must aim to understand how the expression and activity of the key enzymes—GTPCH, PTPS, and sepiapterin reductase (SPR)—collectively determine the metabolic flux towards this compound. Key questions to address include:

Does this compound itself exert any feedback control on GTPCH or other enzymes in the pathway?

How do cellular redox status and the availability of cofactors like NADPH influence the partitioning of precursors between the main BH4 pathway and the side-pathway producing this compound?

Are there specific transcription factors or signaling pathways that differentially regulate the genes (GCH1, PTS, SPR) involved, thereby altering the pterin profile and leading to this compound production?

Investigating these regulatory aspects will provide a more complete picture of pterin homeostasis and the metabolic significance of this compound.

Q & A

Q. What established methodologies are recommended for synthesizing 3'-Hydroxy-D-sepiapterin, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should follow rigorous stoichiometric controls and purification steps. For novel compounds, detailed characterization using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is essential to confirm identity and purity . Reproducibility requires explicit documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts) in the experimental section, supplemented by raw spectral data in supporting information .

- Example Table : Common Synthesis Methods

| Method | Yield (%) | Key Conditions | Characterization Techniques |

|---|---|---|---|

| Chemical oxidation | 65–75 | pH 7.4, 25°C, aerobic | NMR, HPLC-MS |

| Enzymatic conversion | 80–85 | GTP cyclohydrolase I, Mg²⁺ cofactor | UV-Vis, FTIR |

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer : HPLC with diode-array detection (DAD) is preferred for quantifying purity, while tandem mass spectrometry (LC-MS/MS) resolves structural isomers. For stability studies, accelerated degradation experiments under varying pH and temperature conditions can identify degradation products . Always cross-validate results with orthogonal methods (e.g., NMR for stereochemical confirmation) .

Q. How should researchers design experiments to assess the stability of this compound in physiological buffers?

- Methodological Answer : Use kinetic modeling to monitor degradation rates in simulated biological fluids (e.g., phosphate-buffered saline at 37°C). Include control samples spiked with antioxidants (e.g., ascorbate) to evaluate oxidative stability. Data should be analyzed using first-order decay models, with half-life calculations reported alongside confidence intervals .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of dose-response curves and experimental conditions (e.g., cell lines, incubation times). Use statistical tools like Bland-Altman plots to assess inter-study variability. Critical gaps may arise from differences in compound solubility or assay interference; address these via standardized positive controls (e.g., sepiapterin analogs) .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in model organisms?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) combined with metabolomic profiling can trace incorporation into downstream metabolites like tetrahydrobiopterin. Pair this with CRISPR/Cas9 knockout models of enzymes (e.g., sepiapterin reductase) to validate pathway dependencies . Data should be contextualized with pathway databases (e.g., KEGG) .

Q. How can computational models predict the interaction mechanisms of this compound with enzymatic targets like nitric oxide synthase?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories (e.g., GROMACS) can map binding affinities and conformational changes. Validate predictions with mutagenesis studies targeting predicted binding residues. Cross-reference results with crystallographic data from the Protein Data Bank (PDB) .

Data Analysis and Interpretation

Q. What frameworks are recommended for integrating conflicting spectroscopic data on this compound’s redox behavior?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to UV-Vis and electrochemical datasets. Contradictions may arise from solvent polarity effects; control for this by repeating experiments in standardized solvents (e.g., DMSO:water gradients) .

Research Design and Validation

Q. How should researchers critically evaluate the validity of hypotheses about this compound’s role in oxidative stress pathways?

- Methodological Answer : Use a combination of in vitro (e.g., H₂O₂ scavenging assays) and in vivo (e.g., Caenorhabditis elegans oxidative stress models) approaches. Compare outcomes with known antioxidants (e.g., glutathione) and include null hypotheses (e.g., catalase-inhibited conditions) to isolate mechanisms .

Tables for Key Findings

Table 1 : Analytical Techniques for this compound

Table 2 : Common Contradictions in Biological Studies

| Contradiction | Proposed Resolution | Reference |

|---|---|---|

| Variability in antioxidant activity | Standardize cell culture media redox states | |

| Discrepant enzyme inhibition | Use recombinant enzymes with activity assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.